molecular formula C14H12N4OS B3918793 N-[(E)-{5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine CAS No. 6194-67-8

N-[(E)-{5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine

Cat. No.: B3918793
CAS No.: 6194-67-8
M. Wt: 284.34 g/mol
InChI Key: OVBDEIYPVRAAKR-CAOOACKPSA-N
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Description

N-[(E)-{5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine is a complex organic compound characterized by its unique structure, which includes a furan ring, a triazole ring, and a sulfanyl group attached to a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-{5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine typically involves multiple steps, starting with the preparation of the furan and triazole intermediates. The key steps include:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Triazole Ring: The triazole ring is often synthesized via a cycloaddition reaction involving azides and alkynes.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the furan ring.

    Formation of the Final Compound: The final step involves the condensation of the furan and triazole intermediates under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-{5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the triazole ring or the furan ring.

    Substitution: The methylphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the methylphenyl ring.

Scientific Research Applications

N-[(E)-{5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(E)-{5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-{5-[(4-methoxyphenyl)sulfanyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine
  • N-[(E)-{5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine

Uniqueness

N-[(E)-{5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine is unique due to the presence of the methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds, making it a valuable subject of study in various fields.

Properties

IUPAC Name

(E)-1-[5-(4-methylphenyl)sulfanylfuran-2-yl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS/c1-11-2-5-13(6-3-11)20-14-7-4-12(19-14)8-17-18-9-15-16-10-18/h2-10H,1H3/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBDEIYPVRAAKR-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC=C(O2)C=NN3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SC2=CC=C(O2)/C=N/N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20417555
Record name STK073388
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20417555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6194-67-8
Record name STK073388
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20417555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(E)-{5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine
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N-[(E)-{5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine
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N-[(E)-{5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine

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